2-Methylformycin

Description

Structure

3D Structure

Properties

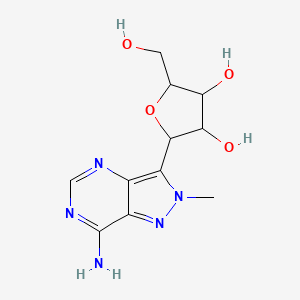

Molecular Formula |

C11H15N5O4 |

|---|---|

Molecular Weight |

281.27 g/mol |

IUPAC Name |

2-(7-amino-2-methylpyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O4/c1-16-7(5-6(15-16)11(12)14-3-13-5)10-9(19)8(18)4(2-17)20-10/h3-4,8-10,17-19H,2H2,1H3,(H2,12,13,14) |

InChI Key |

XWDQONRNNQNSJX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C2C(=N1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O |

Synonyms |

2-methylformycin 7-amino-2-methyl-3-(beta-D-ribofuranosyl)pyrazolo- (4.3-d)pyrimidine |

Origin of Product |

United States |

Historical Discovery and Early Academic Investigations of Formycin and Its Methylated Derivatives

Isolation of Formycin from Microbial Sources

The discovery of formycin, a C-nucleoside antibiotic, marked a significant milestone in the field of natural product chemistry. It was first isolated in the mid-1960s from the culture filtrates of Nocardia interforma. frontiersin.orgfrontiersin.orgbikaken.or.jp Shortly after its initial discovery, formycin was also found in cultures of other actinomycetes, including Streptomyces kaniharaensis SF-557, Streptomyces lavendulae, and Streptomyces resistomycificus. frontiersin.orgfrontiersin.org These microorganisms, primarily soil-dwelling bacteria, produce a variety of secondary metabolites, among which formycin and its related compounds exhibit notable biological activities. nih.govbiorxiv.org

The isolation process typically involved fermentation of the microbial strain in a suitable nutrient broth, followed by extraction and purification of the active compounds from the culture medium. biorxiv.org Early researchers noted the production of two related compounds, subsequently named Formycin A and Formycin B. frontiersin.org Formycin B was later established as a precursor to Formycin A in the biosynthetic pathway within Nocardia interforma. frontiersin.org The discovery of these compounds from microbial sources opened the door for extensive research into their chemical and biological properties. bikaken.or.jp

Table 1: Microbial Sources of Formycin

| Microbial Source | Reference |

|---|---|

| Nocardia interforma | frontiersin.orgfrontiersin.orgbikaken.or.jp |

| Streptomyces kaniharaensis | frontiersin.orgfrontiersin.orgnih.gov |

| Streptomyces lavendulae | frontiersin.orgfrontiersin.org |

Initial Characterization and Structural Elucidation of Formycin

Following its isolation, significant effort was dedicated to determining the chemical structure of formycin. Early studies revealed that formycin is an analogue of adenosine (B11128), but with a crucial difference: the nitrogen and carbon atoms at positions 9 and 8 of the purine (B94841) ring are interchanged. This results in a C-C glycosidic bond between the ribose sugar and the pyrazolo[4,3-d]pyrimidine base, a feature that distinguishes it from the more common N-glycosidic bond found in standard nucleosides. nih.govnih.gov

The structural elucidation was accomplished through a combination of chemical degradation studies and spectroscopic techniques. bikaken.or.jp Techniques such as ultraviolet (UV) spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy were instrumental. vulcanchem.comnih.gov The definitive crystal and molecular structure of formycin was ultimately confirmed by X-ray crystallography of its hydrobromide monohydrate. bikaken.or.jp These analyses established formycin as 7-amino-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine. vulcanchem.com The elucidation of this unusual C-nucleoside structure was a pivotal achievement and spurred further investigation into its unique chemical properties and those of its derivatives. frontiersin.org

Early Reports on the Synthesis and Identification of 2-Methylformycin

The unique structure of formycin prompted researchers to synthesize various analogues to explore structure-activity relationships. Among these were methylated derivatives. Early reports on the methylation of formycin described the chemical synthesis of several methylated products. nih.gov

One of the key methylated analogues synthesized and identified was Nthis compound. researchgate.net The synthesis of these methylated formycins, including this compound, was reported in the 1970s. nih.govacs.org These studies involved the direct methylation of the parent formycin molecule and subsequent separation and characterization of the resulting isomers. The structural elucidation of these methylated products was achieved using techniques like magnetic circular dichroism (MCD) spectroscopy, which proved valuable in distinguishing between the different sites of methylation on the pyrazolopyrimidine ring system. nih.gov Of the methylated analogues produced, Nthis compound was noted for its biological activity in specific viral assays. researchgate.net

Table 2: Early Research on Methylated Formycin Derivatives

| Derivative | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Methylated Formycins | Synthesis and structural elucidation of various methylated products. | Magnetic circular dichroism (MCD) spectroscopy was used to determine the structures of the methylated isomers. | nih.gov |

| N1-methylformycin A | Synthesis and antiviral testing. | Found to be inactive in the viral assay systems tested. | researchgate.net |

Biosynthetic Pathways and Precursors

Overview of C-Nucleoside Biosynthesis

C-nucleosides are a diverse group of natural products characterized by a C-glycosidic bond that is resistant to cleavage by the hydrolases and phosphorylases that typically degrade N-nucleosides. acs.orgCurrent time information in West Northamptonshire, GB. This inherent stability makes them attractive candidates for drug development. Current time information in West Northamptonshire, GB.nih.gov The biosynthesis of these compounds has revealed a fascinating array of enzymatic strategies for forging this crucial C-C bond. Current time information in West Northamptonshire, GB.acs.org

Enzymes responsible for C-ribosylation, the installation of the ribose sugar, are classified into distinct families, each employing a unique catalytic mechanism. Current time information in West Northamptonshire, GB.acs.org One major family, the β-RFASs (4-(d-ribofuranosyl) aminobenzene synthases), catalyzes the formation of a C-riboside product from phosphoribosyl pyrophosphate (PRPP) and a carboxylic acid acceptor. acs.orgCurrent time information in West Northamptonshire, GB. This reaction, driven by the release of pyrophosphate and subsequent decarboxylation, is effectively irreversible and is central to the biosynthesis of pyrazole-based C-nucleosides like formycin. Current time information in West Northamptonshire, GB.

Enzymatic Mechanisms in Formycin Biosynthesis

The biosynthesis of formycin A, the precursor to 2-Methylformycin, has been elucidated through the identification of its biosynthetic gene cluster in Streptomyces species. acs.orgnih.gov The pathway begins with L-lysine and involves a series of enzymatic transformations to construct the pyrazole-derived aglycone before attaching the ribose sugar. rsc.orgnih.gov

The pathway is initiated by a lysine (B10760008) N⁶-monooxygenase (ForK), which hydroxylates L-lysine. rsc.orgnih.gov Subsequent enzymatic steps, including the action of a methionine-tRNA ligase homolog (ForJ) and an amino acid oxidase (PrfR), lead to the formation of the pyrazole (B372694) ring system. nih.gov The construction of the C-glycosidic bond is then catalyzed by a β-RFA-P synthase-like enzyme, ForT, which condenses the pyrazole intermediate with PRPP. acs.orgrsc.org Following the C-C bond formation, the pathway mirrors several steps of the de novo purine (B94841) biosynthesis pathway to complete the pyrazolopyrimidine core of formycin. nih.gov

Role of HAPDA in Formycin Pathway

A key intermediate in the formation of the formycin aglycone is 4-hydroxy-1H-pyrazole-3,5-dicarboxylate (HPDA), which is derived from the earlier steps involving lysine. nih.gov The biosynthesis of formycin proceeds via the amination of an intermediate derived from HPDA. Current time information in West Northamptonshire, GB. This pyrazole dicarboxylate structure serves as the core upon which the final heterocyclic ring system is built and subsequently attached to the ribose sugar. Current time information in West Northamptonshire, GB.nih.gov

Aminotransferase and Phosphoglycerate Dehydrogenase Contributions

Two critical enzymes from the formycin gene cluster, an aminotransferase (ForI) and a phosphoglycerate dehydrogenase homolog (ForF), are responsible for converting the pyrazole intermediate into a form suitable for C-glycosylation. Current time information in West Northamptonshire, GB.rsc.org

Aminotransferase (ForI): ForI is a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme belonging to the aspartate aminotransferase superfamily. nih.govpnas.org It catalyzes the amination of a pyrazole precursor, using an amino acid like L-aspartate as the nitrogen source, to produce 4-amino-1H-pyrazole-3,5-dicarboxylate (APDA). nih.gov This transamination step is crucial for introducing the amino group that will become part of the final pyrazolopyrimidine ring. nih.govpnas.org

Phosphoglycerate Dehydrogenase (ForF): The enzyme ForF is a dehydrogenase that assists in the amination process catalyzed by ForI. Current time information in West Northamptonshire, GB. While classical 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) catalyzes the first step in serine biosynthesis, its homolog in the formycin pathway is believed to play a role in regenerating cofactors or facilitating the two-step amination of the pyrazole ring precursor. Current time information in West Northamptonshire, GB.scispace.comacs.org

| Enzyme | Class | Function in Formycin Biosynthesis |

| ForI | Aminotransferase (PLP-dependent) | Catalyzes the amination of the pyrazole intermediate to form 4-amino-1H-pyrazole-3,5-dicarboxylate (APDA). nih.govnih.govpnas.org |

| ForF | Dehydrogenase | Assists the ForI-catalyzed amination reaction. Current time information in West Northamptonshire, GB. |

Diversification Strategies in Natural C-Nucleoside Production

Nature often generates structural diversity in natural products through late-stage tailoring reactions on a common molecular scaffold. This allows for the production of a suite of related compounds with potentially different biological activities. nih.gov One of the most common diversification strategies is methylation.

While the specific enzyme has not been detailed in available literature, the formation of this compound (Nthis compound A) is a clear example of such diversification. acs.orgresearchgate.net This modification likely occurs after the main formycin scaffold is assembled. The reaction is presumed to be catalyzed by a methyltransferase enzyme, which would utilize S-adenosyl methionine (SAM) as the methyl donor to attach a methyl group to the N2 position of the formycin base. This type of SAM-dependent methylation is a widespread and well-understood mechanism for tailoring a vast array of natural products, including other antibiotics.

This final methylation step yields Nthis compound A, a distinct compound that has been noted to have good activity against the vaccinia virus, and unlike its parent compound formycin A, it is not toxic to host cells at antiviral concentrations. acs.orgresearchgate.net

Chemical Synthesis and Derivatization Strategies for 2 Methylformycin and Analogues

Total Synthesis Approaches to Formycin and its Pyrazolopyrimidine Core

The synthesis of the formycin aglycone, a pyrazolo[4,3-d]pyrimidine system, and its subsequent glycosylation present significant chemical challenges due to the C-C bond between the ribose sugar and the heterocyclic base.

One modern approach to the pyrazole (B372694) C-nucleoside core involves the use of sydnone (B8496669) ribosides as key intermediates. sci-hub.se This strategy employs a thermal 1,3-dipolar cycloaddition reaction between a sydnone riboside and an alkyne to construct the pyrazole ring directly attached to the ribose moiety. sci-hub.se Following the creation of the pyrazole C-nucleoside, the pyrimidine (B1678525) ring is annulated to complete the formycin core. For instance, the pyrazolo[4,3-d]pyrimidine ring system of formycin B can be formed using formamidine (B1211174) acetate (B1210297) in refluxing ethanol. sci-hub.se

Another established route involves building the pyrazole ring first and then constructing the fused pyrimidine ring. An improved synthesis of formycin has been reported starting from a protected 3-(β-D-ribofuranosyl)pyrazole. rsc.org This intermediate undergoes nitration to yield 1,4-dinitro-3-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrazole. rsc.org This dinitropyrazole is a versatile precursor for the subsequent steps to form the pyrazolo[4,3-d]pyrimidine structure. rsc.orgacs.org The biosynthesis of the pyrazolopyrimidine ring has also been shown to involve the enzyme PurH, which catalyzes the cyclization of a formylated intermediate to yield formycin B 5′-monophosphate. frontiersin.orgresearchgate.net

Regioselective N-Methylation Strategies for Formycin

The formycin molecule possesses several nitrogen atoms within its heterocyclic core, making regioselective alkylation a complex task. Direct methylation often results in a mixture of isomeric products, necessitating carefully controlled conditions or subsequent separation.

Direct methylation of formycin A leads to a mixture of N-methylated isomers. The reaction of formycin with a methylating agent results in the formation of both 1-methylformycin and 2-methylformycin. scispace.com Studies have shown that under specific conditions, these isomers can be produced in a reproducible ratio. The acidic pyrazole N-H (pKa of 9.5) can complicate reactions, particularly under basic conditions, leading to undesired side reactions. lookchem.com The synthesis of N¹-methyl-2'-deoxyformycin A has also been accomplished, highlighting the focus on modifying this specific position to alter properties like resistance to enzymatic deamination. researchgate.netresearchgate.net

While achieving perfect regioselectivity is challenging, reaction conditions can be tuned to favor the formation of this compound. It has been reported that the direct methylation of formycin can yield this compound as the major product over 1-methylformycin in a 7:2 ratio. scispace.com The N-2 lone pair on the pyrazole ring is often more kinetically accessible for alkylation under neutral or mildly acidic conditions compared to the N-1 position. researchgate.net The molecular structure and conformation of this compound have been confirmed through detailed analysis, solidifying its characterization. acs.org An abstract also describes the enantioselective synthesis of N-2 methylated carbocyclic 5'-norformycin analogs, indicating advanced strategies to target this position. acsmedchem.org

| Starting Material | Reaction | Products | Observed Ratio (Product 1:Product 2) | Reference |

|---|---|---|---|---|

| Formycin | Direct Methylation | 1-Methylformycin & this compound | 2:7 | scispace.com |

Synthesis of Isomeric N-Methylformycins

Synthesis of Other Ribose and Aglycone Modified Analogues

To further explore the structure-activity relationship of formycin, researchers have synthesized a variety of analogues with modifications on both the ribose sugar moiety and the heterocyclic aglycone.

Methylation of the hydroxyl groups on the ribose part of formycin has been achieved to produce O-methylated derivatives. Syntheses for 2'-O-methylformycin and 3'-O-methylformycin have been developed. bibliotekanauki.plscispace.com These compounds, along with N-methylated analogues, were prepared to study their physicochemical properties and biological activities. researchgate.netacs.org The preparation involves protecting the non-target hydroxyl groups while selectively methylating the desired position on the ribose ring.

| Starting Material | Reaction Type | Products | Reference |

|---|---|---|---|

| Formycin | Selective O-Methylation | 2'-O-Methylformycin | bibliotekanauki.plscispace.com |

| Formycin | Selective O-Methylation | 3'-O-Methylformycin | bibliotekanauki.plscispace.com |

The synthesis of formycin analogues extends to the introduction of various alkyl groups on the aglycone. For example, the synthesis of 4-amino-3(5)-methylsulphonyl-5(3)-(β-D-ribofuranosyl)pyrazole has been accomplished through cine-substitution of a dinitropyrazole intermediate. rsc.org Furthermore, lipophilic derivatives of formycin A and B have been prepared by alkylating the N1 position with isopentenyl and farnesyl residues, demonstrating that larger alkyl groups can be attached to the heterocyclic core. researchgate.net

O-Methylated Ribose Derivatives

Development of Novel Synthetic Methodologies for C-Nucleosides

The synthesis of C-nucleosides, such as this compound and its analogues, presents a significant challenge in organic chemistry due to the necessity of forming a stable carbon-carbon bond between the anomeric carbon of the sugar and the carbon of the heterocyclic base. thieme-connect.commdpi.com Unlike their N-nucleoside counterparts, which feature a more labile C-N glycosidic bond, C-nucleosides are resistant to enzymatic and hydrolytic cleavage, making them attractive candidates for therapeutic agents. researchgate.net Consequently, the development of robust and stereoselective synthetic methods has been a major focus of research. thieme-connect.comnih.gov Modern strategies have moved towards more convergent and modular approaches that offer flexibility, improved yields, and better control over stereochemistry. thieme-connect.comnih.gov

Two principal strategies dominate the synthesis of C-nucleosides: the coupling of a pre-synthesized sugar moiety with a heterocycle, and the linear construction of the heterocyclic base onto a C1'-functionalized sugar. nih.govbeilstein-journals.org The former, a convergent approach, has seen the most widespread application due to its modularity. nih.govbeilstein-journals.org

Key developments in C-nucleoside synthesis are centered on the use of specific glycosyl donors, the application of transition-metal catalysis, and innovative rearrangement reactions. These methodologies provide the tools necessary for the synthesis of complex C-nucleosides and their analogues.

Convergent Synthesis via C-C Coupling

The most prevalent modern approach involves the direct coupling of a carbohydrate donor with a preformed aglycon unit. sioc-journal.cn This strategy's success hinges on the choice of the glycosyl donor and the method used to form the crucial C-C bond. These reactions can be categorized based on the reactive species involved. acs.orgnih.gov

From Glycosyl Halides and Acetates : Classical methods often employ glycosyl halides or acetates as electrophilic sugar precursors that react with organometallic derivatives of the desired heterocycle.

From Sugar Lactones : The use of sugar lactones, particularly D-ribonolactone and its derivatives, is a powerful method. beilstein-journals.org Nucleophilic addition of an organometallic heterocycle to the lactone generates a lactol intermediate, which is then reduced to afford the C-nucleoside. nih.govbeilstein-journals.org This method allows for the introduction of modifications at various positions of the sugar ring. beilstein-journals.org For instance, a series of 2'-substituted C-nucleosides have been synthesized using a Mukaiyama aldol (B89426) reaction to create the C2'-substituted D-ribonolactone precursor. nih.gov

From Glycals : Glycals (1,2-unsaturated sugars) are versatile precursors for C-glycosylation. thieme-connect.de They can react via various pathways, including transition-metal-catalyzed coupling reactions and rearrangement reactions, to form the C-C bond at the anomeric center. thieme-connect.de

| Glycosyl Donor Precursor | Description | Typical Reaction Type |

|---|---|---|

| Glycosyl Halides | Sugars with a halogen (e.g., Cl, Br) at the anomeric position. | Coupling with organometallic reagents, Friedel-Crafts reaction. sioc-journal.cn |

| Sugar Lactones | Cyclic esters of aldonic acids, such as D-ribonolactone. | Nucleophilic addition of organolithium or Grignard reagents. nih.govbeilstein-journals.org |

| Glycals | Cyclic enol ethers of sugars, with a double bond between C1 and C2. | Ferrier rearrangement, transition-metal-catalyzed coupling. thieme-connect.de |

| Thioglycosides/Sulfoxides | Sugars with a sulfur-containing group at the anomeric position. | Activation by thiophilic promoters to generate an electrophilic intermediate. acs.org |

| 1,2-Anhydro Sugars | Sugars with an epoxide ring at the C1-C2 position. | Ring-opening with a carbon nucleophile. acs.orgnih.gov |

Transition-Metal Catalysis

The application of transition-metal catalysis has revolutionized the synthesis of C-glycosides, offering mild reaction conditions and high regio- and stereoselectivity. rsc.org Palladium-catalyzed cross-coupling reactions are particularly effective for creating C-C bonds between sugar donors and various partners. rsc.org These methods have been successfully applied to the synthesis of C-aryl, C-alkyl, and C-alkenyl glycosides. rsc.org Other metals, such as ruthenium, have also been employed as catalysts for C-glycosylation reactions using glycals as precursors. thieme-connect.de

Rearrangement Reactions

Certain intramolecular rearrangement reactions provide elegant pathways to C-nucleosides. The Carbon-Ferrier rearrangement is a prominent example, involving the Lewis acid-promoted reaction of a glycal with a carbon nucleophile. thieme-connect.de This reaction proceeds through an oxocarbenium ion intermediate and typically yields the α-anomer as the major product. thieme-connect.de The choice of Lewis acid can significantly influence the reaction's efficiency and stereoselectivity.

| Catalyst | Conditions | Key Outcome |

|---|---|---|

| Zn(OTf)₂ | 10 mol%, DCE, 40 °C | High yields and improved α-selectivity. thieme-connect.de |

| RuCl₃ | 2 mol% | Efficient reaction (within 1 hour) with high diastereoselectivity and yields. thieme-connect.de |

| Hf(OTf)₄ | 10 mol%, Acetonitrile | Highly efficient, furnishing products with exclusive α-selectivity within 10 minutes. thieme-connect.de |

Alternative and One-Pot Strategies

Alternative strategies that build or modify the heterocyclic base on a pre-existing sugar scaffold offer another route to novel C-nucleosides. One innovative approach involves modifying a pre-existent furyl aglycone attached to a ribofuranosyl moiety. mdpi.com A one-pot, three-step procedure utilizing a singlet oxygen [4+2] cycloaddition, followed by reduction and hydrazine (B178648) cyclization, has been used to stereoselectively produce novel pyridazine (B1198779) C-nucleosides. mdpi.com This method highlights the potential for developing highly efficient and atom-economical syntheses for C-nucleoside analogues. mdpi.com

These diverse and evolving synthetic methodologies are crucial for accessing the structural variety needed for drug discovery efforts, enabling the creation of analogues of biologically active C-nucleosides like this compound. nih.gov The ability to control stereochemistry and introduce modifications to both the sugar and the base is essential for developing next-generation therapeutic agents. beilstein-journals.orgrsc.org

Molecular Structure and Conformational Analysis

Determination of 2-Methylformycin Crystal Structure

The definitive three-dimensional arrangement of this compound in the solid state was elucidated using single-crystal X-ray diffraction techniques. researchgate.netacs.org This analysis provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the molecule's conformation in the crystalline environment.

The molecular and crystal structure of this compound was determined to belong to the orthorhombic space group P2₁2₁2₁, with specific unit cell dimensions. researchgate.net This crystallographic data serves as a fundamental reference for understanding the intrinsic structural preferences of the molecule.

Table 1: Crystal Structure Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 13.064 Å |

| b | 13.784 Å |

| c | 6.848 Å |

Data sourced from Abola et al. researchgate.net

Solution-State Conformational Studies

While crystal structures provide a static snapshot, the conformation of nucleosides in solution is often dynamic, involving an equilibrium between different forms. This dynamic behavior is crucial for interactions with enzymes and other biological macromolecules.

The five-membered ribose ring in nucleosides is not planar and exists in puckered conformations, typically described as 'envelope' or 'twist' forms. researchgate.net The two most prevalent conformations are C2'-endo (South) and C3'-endo (North). proteopedia.org The C2'-endo pucker is characteristic of B-form DNA, while the C3'-endo pucker is found in A-form DNA and RNA. glenresearch.com

In the crystal structure of this compound, the ribose ring adopts a C(3')-endo pucker. acs.org In solution, nucleosides usually exist in a dynamic equilibrium between the C2'-endo and C3'-endo states. However, modifications to the nucleobase can bias this equilibrium. For instance, in the related compound 2-methylwyosine, steric repulsion between the 2-methyl group and the 5'-CH₂OH group of the ribose forces the sugar into an unusual 'East' conformation. nih.govresearchgate.net This suggests that the 2-methyl group in this compound likely influences the ribose pucker equilibrium in solution, potentially favoring conformations that minimize steric clash.

Rotation around the C-glycosidic bond gives rise to two primary rotameric states: syn and anti. colostate.edu In the anti conformation, the base is positioned away from the sugar ring, which is typical for canonical purine (B94841) nucleosides like adenosine (B11128). In the syn conformation, the base is positioned over the sugar ring. colostate.edu

The parent compound, formycin, is known to preferentially adopt the syn conformation, which is a significant deviation from adenosine. pnas.org The crystal structure of this compound also confirms a syn conformation about the C-glycosidic bond. acs.org The introduction of the methyl group at position 2 introduces a new steric consideration. Studies on other C-glycosyl compounds have shown that substitution can create a higher energy barrier for rotation around the C-glycosidic bond, leading to the presence of distinct rotamers in solution. mdpi.comscholaris.ca It is plausible that the 2-methyl group in this compound could further stabilize the syn conformation or restrict rotation, influencing its dynamic behavior.

Ribose Pucker Conformations

Influence of 2-Methylation on Overall Molecular Geometry and Dynamics

The addition of a methyl group at the 2-position of the formycin scaffold has a pronounced impact on the molecule's geometry and dynamics. Methylation is known to alter the mechanical properties and conformational preferences of nucleic acids and their components. nih.govaps.orgbiorxiv.org

In this compound, the primary influence of the methyl group is steric. As observed in studies of 2-methylwyosine, a methyl group at this position can create significant steric repulsion with the ribose moiety, particularly the exocyclic 5'-CH₂OH group. researchgate.net This steric clash can:

Restrict Glycosidic Rotation : It can increase the energy barrier for the interconversion between syn and anti conformations, effectively locking the molecule in a more rigid state.

Bias Ribose Pucker : It can force the ribose ring into a specific pucker to alleviate the steric strain, potentially altering the equilibrium that would exist in the unsubstituted parent compound. researchgate.net

Affect Bond Stability : The strain induced by the methyl group can also impact the stability of adjacent bonds. In 2-methylwyosine, the C-glycosidic bond was found to be significantly weaker than in the unmodified parent nucleoside. nih.govresearchgate.net

Comparative Conformational Analysis with Canonical Nucleosides and Other Formycin Analogues

Comparing the conformation of this compound with canonical nucleosides and its parent analogue, formycin, highlights the key structural features that define this class of compounds.

This compound vs. Adenosine : The most striking difference lies in the glycosyl bond conformation. Adenosine strongly prefers the anti conformation. In contrast, this compound, like other formycins, adopts a syn conformation. acs.orgpnas.org This fundamental difference in orientation dramatically alters the shape of the molecule and how it presents its functional groups for molecular recognition. Furthermore, the ribose pucker in canonical nucleosides is a flexible equilibrium, whereas the substitutions in this compound likely lead to a more constrained conformational state.

This compound vs. Formycin : Both molecules share the C-glycosidic bond and the resulting preference for the syn conformation. acs.orgpnas.org The key distinction is the 2-methyl group in this compound. This addition introduces steric bulk, leading to a more conformationally restricted molecule. While formycin exists in a syn state, this compound's conformation is further defined and potentially rigidified by the steric influence of the methyl group on the ribose pucker and glycosyl bond rotation.

Table 2: Comparative Conformational Features

| Compound | Glycosidic Bond Type | Preferred Glycosyl Conformation | Dominant Ribose Pucker (in solid state/major form) |

|---|---|---|---|

| Adenosine | N-glycosidic | Anti colostate.edu | C2'-endo / C3'-endo equilibrium nih.gov |

| Formycin | C-glycosidic | Syn pnas.org | C(3')-endo (in monohydrate crystal) frontiersin.org |

| This compound | C-glycosidic | Syn acs.org | C(3')-endo acs.org |

This comparative analysis underscores that the unique structural character of this compound arises from the combined effects of its C-glycosidic linkage and the steric demands of the 2-methyl group.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Adenosine |

| Formycin |

| Formycin B |

Enzymatic Interactions and Substrate Specificity of 2 Methylformycin

Interaction with Adenosine (B11128) Deaminase (ADA)

Adenosine deaminase (ADA) is a crucial enzyme in purine (B94841) metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. The interaction of 2-Methylformycin with ADA provides insights into the enzyme's substrate specificity.

Substrate vs. Non-Substrate Behavior of this compound

Research has shown that Nthis compound is susceptible to deamination by adenosine deaminase, indicating that it behaves as a substrate for the enzyme. scispace.com This susceptibility demonstrates that the methylation at the N2 position of the formycin ring does not prevent the compound from accessing and being processed by the active site of ADA. The enzymatic conversion of this compound by ADA highlights the tolerance of the enzyme to certain modifications on the purine-like base of its substrates.

Kinetic Parameters of ADA Deamination

While it is established that this compound is a substrate for adenosine deaminase, specific kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max) for its deamination are not extensively documented in publicly available literature. For context, the kinetic parameters for the natural substrate, adenosine, with human ADA have been reported. For instance, in human lymphocyte-rich peripheral blood mononuclear cells, the apparent K_m for adenosine is 0.103 ± 0.051 mM with a V_max of 0.025 ± 0.001 nmol NH₃·mg⁻¹·s⁻¹. scielo.br In rat brain homogenates, the K_m and V_max for adenosine were found to be 47 µM and 107 nmol/mg protein/30 min, respectively. nih.gov The lack of specific data for this compound prevents a direct quantitative comparison of its efficiency as a substrate relative to adenosine.

| Substrate | Enzyme Source | K_m (mM) | V_max | Reference |

|---|---|---|---|---|

| Adenosine | Human Lymphocyte-rich PBMCs | 0.103 ± 0.051 | 0.025 ± 0.001 nmol NH₃·mg⁻¹·s⁻¹ | scielo.br |

| Adenosine | Rat Brain Homogenate | 0.047 | 107 nmol/mg protein/30 min | nih.gov |

| This compound | Not Available | Not Available | Not Available |

Influence of Rotameric Conformation on ADA Activity

The conformation of the nucleoside analogue about the C-glycosidic bond is a critical determinant for its interaction with enzymes. For adenosine analogues, the anti-conformation is generally preferred for binding to the active site of ADA. The fact that this compound acts as a substrate for ADA suggests that it can adopt a conformation, likely the anti-conformation, that is conducive to enzymatic activity. The substitution at the N2 position does not appear to create a steric hindrance that would prevent the necessary conformational alignment within the enzyme's active site for deamination to occur.

Interaction with Purine Nucleoside Phosphorylase (PNP)

Purine nucleoside phosphorylase (PNP) is another key enzyme in the purine salvage pathway, which catalyzes the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate. The interaction of this compound with PNP differs significantly between enzymes from different biological sources.

Inhibition Kinetics and Binding Affinities

A notable characteristic of this compound is its differential interaction with mammalian versus bacterial PNP. Research has demonstrated that N(6)-methylformycin is a potent inhibitor of E. coli PNP, but not of mammalian PNP. cas.cz This specificity suggests significant differences in the active site architecture between the two enzyme orthologs. For mammalian PNP, this compound is not considered an inhibitor. cas.cz Consequently, specific inhibition constants (K_i) or detailed binding affinity data for the interaction of this compound with mammalian PNP are not applicable, as it does not significantly inhibit the enzyme's activity. In contrast, for the bacterial enzyme, the interaction is strong enough to cause potent inhibition.

Mechanisms of PNP Interaction

The lack of inhibitory activity of this compound against mammalian PNP suggests that the methyl group at the N2 position interferes with the binding of the compound to the active site of the mammalian enzyme. The active site of mammalian PNP is known to have specific requirements for substrate binding, and even small modifications to the purine ring can lead to a loss of affinity. For instance, methylation at the N-1 position of inosine or guanosine (B1672433) results in compounds that are neither substrates nor inhibitors of mammalian PNP, implicating the N-1 position as a crucial binding site. nih.gov While this compound is methylated at the N2 position, this substitution is sufficient to disrupt the necessary interactions for binding and catalysis in the mammalian enzyme, unlike in its bacterial counterpart. This differential interaction underscores the structural and functional divergence of PNP enzymes across species.

Modulation of Other Purine-Metabolizing Enzymes

This compound exhibits distinct interactions with key enzymes of purine metabolism, differing significantly from its parent compound, formycin A. Its structural modifications influence its recognition and processing by these enzymes.

A primary characteristic of this compound is its notable resistance to enzymatic deamination. acsmedchem.org This resistance is significant when considering enzymes like adenosine deaminase (ADA), which catalyzes the hydrolysis of adenosine to inosine and is a critical enzyme in the purine salvage pathway. researchgate.net The inability of ADA to efficiently deaminate this compound suggests that the methyl group at the N-2 position of the pyrazole (B372694) ring hinders proper binding or catalytic activity. acsmedchem.orgbibliotekanauki.pl

Furthermore, studies involving Escherichia coli purine nucleoside phosphorylase (PNP), an enzyme that cleaves the glycosidic bond of purine nucleosides, have shown that this compound behaves differently from other formycin analogues. uniprot.org When studied with E. coli PNP, the fluorescence emission and excitation spectra of this compound and the enzyme were found to be purely additive. nih.gov This suggests a lack of significant complex formation or interaction that would typically lead to spectral changes, indicating that this compound is not a potent inhibitor of this specific enzyme. nih.gov This contrasts with formycin A and N(6)-methylformycin A, which are known specific inhibitors of E. coli PNP. nih.gov

Despite its limited interaction with certain metabolic enzymes, this compound has demonstrated biological activity, such as high activity against the vaccinia virus, while being non-cytotoxic. acsmedchem.org

Table 1: Interaction of this compound with Purine-Metabolizing Enzymes

| Enzyme | Organism/Source | Observed Interaction with this compound | Reference |

|---|---|---|---|

| Adenosine Deaminase (ADA) | Not Specified | Highly resistant to enzymatic deamination. | acsmedchem.org |

| Purine Nucleoside Phosphorylase (PNP) | Escherichia coli | No significant inhibition observed; fluorescence spectra were purely additive, suggesting a lack of strong interaction. | nih.gov |

Tautomeric Shifts Induced by Enzyme Binding

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key feature of formycin analogues that can be influenced by their binding to enzymes. youtube.com However, this compound distinguishes itself from other formycins in this regard.

Studies using steady-state and time-resolved emission spectroscopy on the interaction between formycin analogues and Escherichia coli purine nucleoside phosphorylase (PNP) revealed that while formycin A (FA) and N(6)-methylformycin A (m(6)FA) undergo significant tautomeric shifts upon binding, this compound (m(2)FA) does not. nih.gov

For formycin A, which exists in solution primarily as the N(1)-H tautomer, binding to PNP shifts the equilibrium to favor the N(2)-H species. nih.gov Similarly, the binding of N(6)-methylformycin A to PNP shifts its amino-imino equilibrium. nih.govresearchgate.net In stark contrast, the interaction between this compound and PNP did not result in any observable shifts in its tautomeric equilibrium. The fluorescence and excitation spectra were reported as "purely additive," which is indicative of a lack of the specific molecular interactions that would induce such a conformational change. nih.govteipel.gr This finding further underscores the unique biochemical properties conferred by the methylation at the N-2 position.

Table 2: Tautomeric Behavior of Formycin Analogues upon Binding to E. coli PNP

| Compound | Tautomeric State in Solution | Effect of PNP Binding | Reference |

|---|---|---|---|

| Formycin A (FA) | Predominantly N(1)-H tautomer | Shifts equilibrium to favor the N(2)-H tautomer. | nih.gov |

| N(6)-Methylformycin A (m(6)FA) | Amino-imino equilibrium | Shifts the equilibrium, with the direction depending on the presence of phosphate (B84403) (Pi). | nih.govresearchgate.net |

| This compound (m(2)FA) | Not specified | No observed shift in tautomeric equilibrium. | nih.gov |

Mechanism of Biological Action at the Molecular and Cellular Level

Molecular Basis of Cytotoxicity in Cellular Models

The cytotoxicity of formycin analogues is a direct result of their interference with essential cellular processes. Once phosphorylated, these compounds can act as inhibitors for various enzymes involved in nucleotide metabolism or be incorporated into nucleic acid chains, leading to dysfunctional macromolecules and, ultimately, cell death. frontiersin.org

The anti-proliferative effects of formycin analogues are complex. A primary mechanism is the inhibition of enzymes crucial for the synthesis of purines. For example, formycin analogues can inhibit purine (B94841) nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway. frontiersin.orgnih.gov Specifically, N(1)-methylformycin A and N(6)-methylformycin A have been studied as specific inhibitors of E. coli PNP. nih.gov By disrupting these pathways, the analogues deplete the intracellular pools of nucleotides required for cell proliferation.

Interestingly, one study reported that N-2-methylformycin, while exhibiting antiviral activity, did not affect cellular DNA and RNA synthesis and was non-cytotoxic, suggesting that its anti-proliferative mechanism might be highly specific to certain viral enzymes or pathways and differ from other formycin analogues. acsmedchem.org This highlights the nuanced effects that small structural modifications, such as the position of a methyl group, can have on biological activity.

Activity against Specific Cell Lines (e.g., L1210 Cells)

Interference with Nucleic Acid Metabolism

As a nucleoside analogue, 2-Methylformycin's primary mode of action involves interference with the synthesis and function of DNA and RNA. acs.org

Nucleoside analogues typically inhibit DNA synthesis through several mechanisms. One key mechanism for the broader class of formycins is the inhibition of enzymes essential for producing deoxyribonucleotide triphosphates (dNTPs), the building blocks of DNA. frontiersin.org After being converted to its triphosphate form, an analogue can act as a competitive inhibitor of DNA polymerases. scispace.com However, a study focusing on N-2-methylformycin suggested it did not significantly affect cellular DNA synthesis, pointing towards a different or more selective mechanism of action for this specific analogue compared to the parent compound formycin. acsmedchem.org

The parent compound, formycin, is known to be incorporated into both RNA and DNA chains after its conversion to formycin 5'-triphosphate. nih.govacs.orgpnas.org This incorporation is a significant source of its cytotoxicity. Because the C-glycosidic bond of formycin is resistant to cleavage, its presence within the nucleic acid polymer alters the structure and function, interfering with processes like transcription and translation. frontiersin.org While direct evidence for this compound's incorporation is limited, it is a plausible mechanism given its structural similarity to formycin. However, conflicting reports suggest that N-2-methylformycin may not significantly affect cellular RNA synthesis, which would imply limited incorporation or that the incorporated analogue does not disrupt polymerase function. acsmedchem.org

A common mechanism for antiviral and anticancer nucleoside analogues is acting as a chain terminator during DNA or RNA synthesis. This often occurs when the analogue lacks a 3'-hydroxyl group, making it impossible for DNA or RNA polymerases to add the next nucleotide. However, structural studies of this compound reveal that it possesses a standard ribose sugar moiety with intact 2'- and 3'-hydroxyl groups. acs.orgacs.org Therefore, it does not function as an obligate chain terminator. Any termination effect would be non-obligate, potentially arising from the distortion of the nucleic acid helix upon its incorporation, which could hinder the subsequent action of polymerases.

Data Tables

Table 1: Summary of Mechanistic Actions of Formycin Analogues

| Mechanism | Target/Process | Effect | Compound Analogue | Citation(s) |

|---|---|---|---|---|

| Enzyme Inhibition | Purine Nucleoside Phosphorylase (PNP) | Inhibition of purine salvage pathway | Formycin A, N-methylformycin A | frontiersin.org, nih.gov |

| Enzyme Inhibition | AMP Nucleosidase | Inhibition of nucleotide metabolism | Formycin A | frontiersin.org |

| Metabolic Interference | DNA/RNA Synthesis | Inhibition | Formycin | acs.org |

| Metabolic Interference | DNA/RNA Synthesis | No significant effect reported | N-2-methylformycin | acsmedchem.org |

| Nucleic Acid Interaction | Incorporation into RNA | Alters RNA function | Formycin A | frontiersin.org, nih.gov, pnas.org |

| Nucleic Acid Interaction | Incorporation into DNA | Alters DNA function | Formycin | acs.org |

Incorporation into DNA and RNA

Modulation of Endogenous Cellular Pathways and Targets

The biological activity of this compound stems from its interaction with specific components of cellular machinery, leading to the modulation of critical endogenous pathways. Research indicates that, like other formycin analogues, its primary mechanism of action involves the targeting of enzymes within the purine metabolic pathway. researchgate.net

A principal molecular target for formycin analogues is Purine Nucleoside Phosphorylase (PNP). researchgate.netresearchgate.net PNP is a crucial enzyme that catalyzes the phosphorolytic cleavage of the N-glycosidic bond in purine nucleosides, a key step in the purine salvage pathway. researchgate.net The 5'-monophosphate derivative of the related compound formycin has been identified as an inhibitor of PNP. acs.org Inhibition of PNP can have significant therapeutic implications, as it is a valid target in the development of anticancer and antiparasitic agents. researchgate.net

Notably, studies on N-2-methylformycin have shown a degree of selectivity in its action. For instance, it has demonstrated activity against the vaccinia virus without affecting the synthesis of cellular DNA and RNA, and it was found to be non-cytotoxic. acsmedchem.org This suggests that its modulatory effects are directed towards specific enzymatic targets rather than general cellular processes like nucleic acid synthesis.

Table 1: Molecular Targets of Formycin Analogues

| Target Enzyme | Pathway Modulated | Effect of Inhibition |

|---|

Structure Activity Relationship Sar Studies for 2 Methylformycin Analogues

Impact of N-Methylation Position on Biological and Biochemical Activities

N-methylation, the addition of a methyl group to a nitrogen atom, can dramatically alter a molecule's properties, including its conformation, stability, and ability to interact with biological targets. nih.gov In the context of formycin analogues, the position of this methylation is a key determinant of the compound's ultimate biological effect. nih.gov

Adenosine (B11128) deaminase (ADA) is an enzyme crucial in purine (B94841) metabolism that can deaminate adenosine and its analogues, often rendering them inactive. The susceptibility of formycin analogues to this enzymatic deamination is significantly influenced by the position of N-methylation. Research on methylated analogues of formycin has shown that N-1-methylformycin is highly resistant to this enzymatic deamination. acsmedchem.org In contrast, the parent compound and other analogues may be more susceptible. This resistance conferred by N-1 methylation is a critical factor for maintaining the biological activity of the compound in vivo. Studies have also noted that the conformation of the analogue, specifically whether it adopts a syn or anti conformation upon approaching the enzyme, plays a role in its susceptibility. scispace.com

| Compound | Susceptibility to Enzymatic Deamination | Reference |

|---|---|---|

| N-1-methylformycin | Highly resistant | acsmedchem.org |

The position of N-methylation also has a profound impact on the cytotoxic potential of formycin analogues. Studies have demonstrated that both N-1-methylformycin and N-2-methylformycin are non-cytotoxic. acsmedchem.org This is a significant finding, as high cytotoxicity can limit the therapeutic potential of a compound. The lack of cytotoxicity in these specific analogues, combined with other biological activities such as antiviral effects, makes them more attractive as potential drug candidates. acsmedchem.org

The principle that N-methylation can modulate cytotoxicity is well-established across different chemical classes. For instance, in salan Ti(IV) complexes, substituting methyl groups on the coordinating nitrogen atoms with hydrogen atoms was found to diminish cytotoxic activity. rsc.org Similarly, for certain bioactive peptides, the placement of an N-methyl group can unpredictably alter the molecule's conformation, which in turn dramatically impacts its cytotoxicity. nih.gov In some lipopeptides, derivatives with a single N-methylation at terminal residues showed greater potency than those with methylation in central positions. mdpi.com These examples underscore the critical role of the N-methylation position in defining the cytotoxic profile of a molecule.

| Compound | Cytotoxicity | Reference |

|---|---|---|

| N-1-methylformycin | Non-cytotoxic | acsmedchem.org |

| N-2-methylformycin | Non-cytotoxic | acsmedchem.org |

Correlation with Adenosine Deaminase Susceptibility

Ribose Modification Effects on Activity and Enzyme Recognition

Modifications to the ribose sugar moiety of nucleoside analogues are a cornerstone of medicinal chemistry, used to enhance stability, target affinity, and pharmacokinetic properties. researchgate.net These changes directly affect how the analogue is recognized and processed by cellular enzymes.

Common modifications at the 2'-position of the ribose, such as 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F), can significantly influence biological activity. mdpi.com The 2'-OMe modification, for example, tends to bias the sugar's conformation towards the C3'-endo pucker, which is prevalent in RNA duplexes, thereby stabilizing helical structures. nih.gov This conformational bias, along with steric effects, can impact how the analogue interacts with enzyme active sites. For instance, the methyl group on the 2'-ribose position of the antiviral drug Sofosbuvir introduces steric hindrance that leads to the termination of the nascent RNA strand by RNA-dependent RNA polymerase (RdRp). biorxiv.org

Furthermore, 2'-ribose modifications are known to enhance resistance to degradation by nucleases, which improves the half-life of oligonucleotide therapeutics. biosearchtech.com However, these same modifications can also interfere with the function of certain enzymes. Some 2'-ribose modifications are not compatible with RNase H activity, and in the context of siRNAs, a 2'-OMe group at the 3' terminus can negatively affect silencing activity by potentially impairing interaction with the PAZ domain of the Argonaute-2 enzyme. biosearchtech.comnih.gov The effect of these modifications is often position-specific, meaning a modification tolerated in one location may be inhibitory in another. mdpi.com

| Ribose Modification | Effect | Example Enzyme/System | Reference |

|---|---|---|---|

| 2'-O-methyl (2'-OMe) | Introduces steric hindrance, leading to chain termination. | RNA-dependent RNA polymerase (RdRp) | biorxiv.org |

| 2'-O-methyl (2'-OMe) | Biases sugar pucker to C3'-endo, stabilizing helices. | General RNA structures | nih.gov |

| 2'-O-methyl (2'-OMe) | Can negatively impact activity depending on position and guide strand length. | siRNA/Argonaute-2 | nih.gov |

| 2'-Fluoro (2'-F) | Can impede immune activation in a position-specific manner. | Immunostimulatory RNA systems | mdpi.com |

| 2'-O-methoxyethyl (2'-MOE) | Increases nuclease resistance and target binding affinity. | Antisense oligonucleotides | biosearchtech.com |

Aglycone Modifications and Their Role in Target Specificity

The aglycone, or the heterocyclic base portion of a nucleoside analogue, is a primary determinant of its target specificity. For C-nucleosides like formycin, modifications to the aglycone are a key strategy for developing analogues with novel biological activities. acs.org Formycin itself is a pyrazole-based C-nucleoside. acs.org Research has explored a wide variety of other heterocyclic systems to create formycin analogues, including triazoles, pyrazines, pyridines, and thienopyrimidines. acs.org

These structural alterations to the core ring system are intended to optimize interactions within the target enzyme's binding pocket. Structure-activity relationship studies on other classes of enzyme inhibitors highlight this principle. For example, in the development of inhibitors for quinol:fumarate reductase, analogues of the naphthoquinone aglycone were synthesized with varying side chains to probe the enzyme's substrate binding pocket. researchgate.net Similarly, for a series of angiotensin II receptor antagonists, modifications to the bicyclic acsmedchem.orgbiorxiv.orgbiosearchtech.com-triazolo[1,5-c]pyrimidine aglycone were found to be critical for achieving high potency and selectivity for the AT1 receptor subtype. nih.gov These studies demonstrate that modifying the aglycone is a powerful approach to fine-tune the specificity and potency of a lead compound.

| Aglycone Class | Potential Biological Activity | Reference |

|---|---|---|

| Pyrazoles (e.g., Formycin, Pyrazofurin) | Antiviral, Antitumor | acs.org |

| Triazoles (e.g., Tiazofurin) | Antiviral, Anticancer | acs.org |

| Selenazoles (e.g., Selenazofurin) | Antiviral, Anticancer | acs.org |

| Pyridines | Antiviral, Anticancer | acs.org |

| Thienopyrimidines | Antiviral, Anticancer | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com While specific QSAR models for 2-Methylformycin were not identified in the search, the methodology provides a powerful framework for rationally designing more potent analogues.

A QSAR model takes the form of a mathematical equation: Activity = f(molecular descriptors) + error. wikipedia.org The process involves several key steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: For each compound, a set of numerical values known as molecular descriptors is calculated. These can describe physicochemical properties (like lipophilicity), electronic properties (like HOMO/LUMO energies, dipole moment), or structural features (like molecular size and shape). biolscigroup.us

Model Building: The dataset is typically divided into a training set, used to build the model, and a test set, used to validate it. medcraveonline.comnih.gov Statistical methods or machine learning algorithms are then used to create a mathematical model that links the descriptors to the observed activity.

Validation: The model's robustness and predictive power are rigorously assessed using statistical metrics. biolscigroup.us A good model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources in the drug discovery process. medcraveonline.com

| QSAR Component | Description / Example | Reference |

|---|---|---|

| Molecular Descriptors | Numerical values representing molecular properties. Examples: MLFER_S (polarizability), Dipole moment (μ), EHOMO (Energy of Highest Occupied Molecular Orbital), cLogP (lipophilicity). | nih.govbiolscigroup.usfrontiersin.org |

| Model Building | Use of statistical methods (e.g., multiple linear regression) or machine learning to correlate descriptors with activity. | |

| Statistical Validation Metrics | Parameters to assess model quality. Examples: R² (coefficient of determination), Q² (cross-validation coefficient), S (standard deviation), F (Fisher coefficient). | nih.govbiolscigroup.us |

Computational Chemistry and Molecular Modeling of 2 Methylformycin

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the intrinsic properties of 2-Methylformycin. arxiv.orgkallipos.graps.org These methods allow for the precise calculation of electronic structure, the prediction of stable tautomers and protonation states, and the simulation of spectroscopic properties. kallipos.gr

The electronic structure of a molecule dictates its reactivity and physical properties. numberanalytics.com For this compound, quantum chemical methods are employed to analyze its molecular orbitals, electron density distribution, and electrostatic potential. rsc.org Such analyses help in understanding the regions of the molecule that are susceptible to nucleophilic or electrophilic attack.

Key electronic properties determined through these calculations often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and would be derived from specific quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods. mit.edunih.gov)

| Property | Calculated Value | Significance |

| Energy of HOMO | (e.g., -6.2 eV) | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| Energy of LUMO | (e.g., -1.5 eV) | Indicates the energy of the lowest empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | (e.g., 4.7 eV) | Correlates with chemical reactivity and electronic transitions. |

| Dipole Moment | (e.g., 3.5 D) | Provides insight into the overall polarity of the molecule. |

This table is for illustrative purposes. Actual values depend on the level of theory and basis set used in the calculation.

Formycin and its analogs, including this compound, can exist in different tautomeric forms and protonation states depending on the pH of the environment. bibliotekanauki.plresearchgate.netresearchgate.net Computational methods are invaluable for predicting the relative stabilities of these different forms. d-nb.infocardiff.ac.uk By calculating the energies of various tautomers and their protonated species, it is possible to determine the most likely forms present under physiological conditions. researchgate.netacs.org This is crucial for understanding its biological activity, as different tautomers or protonation states may exhibit different binding affinities for target enzymes. cardiff.ac.ukacs.org

Luminescence studies on formycin and its derivatives have shown that they can exist as two tautomeric species, N(1)H and N(2)H. researchgate.net In aqueous solutions, formycin exhibits pKa values of 4.4 and 9.7. researchgate.net For this compound, methylation at the N(2) position would influence the tautomeric equilibrium. bibliotekanauki.pl

Table 2: Predicted Relative Energies of this compound Tautomers/Protonation States (Note: This table illustrates the type of data generated from quantum chemical calculations to predict the most stable species.)

| Tautomer/Protonation State | Relative Energy (kcal/mol) | Predicted Population at pH 7.4 |

| Neutral Tautomer 1 | 0.0 | >99% |

| Neutral Tautomer 2 | +3.5 | <1% |

| Protonated Species (at N1) | +10.2 | Negligible |

| Protonated Species (at N7) | +8.9 | Negligible |

This table is for illustrative purposes. Actual values are obtained from specific calculations.

Quantum chemistry allows for the simulation of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. scm.commdpi.comchemrxiv.org These simulated spectra can be compared with experimental data to validate the computed geometry and electronic structure. mdpi.com Furthermore, simulations can aid in the assignment of experimental spectral features to specific atomic or molecular motions. fupress.com

For instance, the simulation of the NMR spectrum involves calculating the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. mdpi.com Similarly, IR spectra are simulated by calculating the vibrational frequencies and their corresponding intensities. fupress.com

Table 3: Simulated vs. Experimental Spectroscopic Data for this compound (Note: This table demonstrates how computational data is compared with experimental findings.)

| Spectroscopic Technique | Calculated Peak/Shift | Experimental Peak/Shift | Assignment |

| ¹³C NMR (ppm) | (e.g., 155.2) | (e.g., 154.8) | C4 |

| ¹H NMR (ppm) | (e.g., 8.15) | (e.g., 8.12) | H8 |

| IR (cm⁻¹) | (e.g., 3340) | (e.g., 3350) | N-H stretch |

| UV-Vis (nm) | (e.g., 295) | (e.g., 298) | π -> π* transition |

This table is for illustrative purposes. Actual data would be specific to the compound and experimental conditions.

Tautomerism and Protonation State Predictions

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the exploration of conformational changes and intermolecular interactions over time. stanford.eduwustl.edulu.se These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. galaxyproject.org

In solution, a flexible molecule like this compound does not exist as a single static structure but rather as an ensemble of interconverting conformations. acs.orgnih.gov MD simulations are a powerful tool to explore this conformational landscape. lumenlearning.comscribd.com By simulating the molecule in a box of solvent molecules, one can observe the different shapes the molecule adopts and determine their relative populations. nih.gov

Analysis of the simulation trajectory can reveal key conformational parameters, such as the distribution of glycosidic torsion angles, which defines the orientation of the base relative to the sugar ring. This information is critical for understanding how the molecule is recognized by and interacts with its biological targets. acs.orgresearchgate.net

Table 4: Key Conformational Angles of this compound from MD Simulations (Note: This table illustrates the type of data obtained from analyzing MD trajectories.)

| Torsion Angle | Dominant Range (degrees) | Conformation |

| Glycosidic (χ) | (e.g., -120 to -90) | anti |

| Sugar Pucker | (e.g., C2'-endo) | South |

This table is for illustrative purposes. Actual values depend on the force field and simulation parameters.

MD simulations are extensively used to study the process of a ligand binding to a protein. biorxiv.orgelifesciences.orgmdpi.com These simulations can provide detailed insights into the binding mechanism, the stability of the ligand-protein complex, and the key interactions that mediate binding. nih.gov By placing this compound in the binding site of a target protein and simulating the system's dynamics, one can observe how the ligand settles into its binding pose and how the protein may adjust its conformation to accommodate the ligand. elifesciences.org

The analysis of these simulations can identify the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with this compound. mdpi.com This information is invaluable for structure-based drug design, as it can guide the modification of the ligand to improve its binding affinity and selectivity. The binding free energy can also be estimated from advanced MD simulation techniques, providing a quantitative measure of the ligand's potency. nih.gov

Table 5: Key Interactions between this compound and a Hypothetical Protein Target from MD Simulations (Note: This table exemplifies the kind of information derived from ligand-protein MD simulations.)

| Protein Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |

| (e.g., Asp121) | Hydrogen Bond | (e.g., 2.8) | (e.g., 95) |

| (e.g., Phe159) | π-π Stacking | (e.g., 3.5) | (e.g., 80) |

| (e.g., Val68) | Hydrophobic | (e.g., 4.1) | (e.g., 75) |

This table is for illustrative purposes. The specific residues and interaction details would depend on the protein target.

Conformational Ensemble Analysis in Solution

In Silico Prediction of Biological Target Interactions and Pathways

There is no available information from the conducted searches regarding the use of in silico methods to predict the biological targets or interaction pathways of this compound. This type of computational analysis, often referred to as target fishing or reverse docking, screens the structure of a small molecule against a database of known protein structures to identify potential binding partners. nih.govnih.gov Subsequent pathway analysis would then help to elucidate the potential biological processes that could be modulated by this compound. The absence of such studies in the available literature means that the broader biological interaction network of this compound from a computational perspective remains uncharacterized.

Advanced Analytical Methodologies in 2 Methylformycin Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For compounds like 2-Methylformycin, NMR is particularly valuable for investigating the equilibrium between different tautomers and determining the preferred molecular conformation, which are critical for understanding its biological activity. Tautomers, or constitutional isomers that readily interconvert, can be studied using NMR as the process is often slow enough on the NMR timescale to allow for the observation of distinct signals for each form. thermofisher.com

The parent compound, formycin A, is known to exist in an equilibrium mixture of its N(1)-H and N(2)-H prototropic tautomers in aqueous solution. researchgate.net Studies on this compound and related pyrazolo[4,3-d]pyrimidine nucleosides have employed both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy to characterize their structures. bibliotekanauki.plresearchgate.net Analysis of the chemical shifts and coupling constants provides information about the molecule's conformation around the C-glycosidic bond. For instance, the deshielding effect on the H-3 proton can indicate a coplanar proximity to a carbonyl group, helping to define the predominant rotameric form in solution. While detailed spectra are complex, the ability to observe single or multiple sets of resonances confirms whether one tautomeric form is dominant or if a dynamic equilibrium exists under specific solvent and temperature conditions.

X-ray Crystallography for Solid-State Structure Elucidation

The analysis revealed that this compound crystallizes in the monoclinic space group P2₁. acs.org A key finding from the crystallographic data is the conformation around the C-glycosidic bond, which was determined to be syn. acs.org This is significant because the biological activity of nucleoside analogues often depends on their ability to adopt a specific conformation (syn or anti) to fit into the active site of an enzyme. For example, its activity as a substrate for adenosine (B11128) deaminase requires it to adopt the anti conformation, indicating that the molecule is flexible enough to change its shape from the solid-state structure when interacting with enzymes. acs.orgscispace.com

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | acs.org |

| Space Group | P2₁ | acs.org |

| Cell Dimension 'a' | 9.208 Å | acs.org |

| Cell Dimension 'b' | 14.367 Å | acs.org |

| Cell Dimension 'c' | 4.791 Å | acs.org |

| Cell Angle 'β' | 101.91° | acs.org |

| C-Glycosidic Bond Conformation | syn | acs.org |

Mass Spectrometry for Metabolite Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, making it essential for confirming the identity and purity of synthetic compounds and for identifying their metabolites. moldiscovery.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound by providing a highly accurate mass measurement, which serves as a crucial purity check. Techniques like Electrospray Ionization (ESI) mass spectrometry have been used for the characterization of formycin analogues. researchgate.net

In drug development and biochemical studies, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for metabolite identification. youtube.com This method involves analyzing biological samples (e.g., from microsomal or hepatocyte incubations) to detect new compounds formed through biotransformation. moleculardevices.com Metabolites are identified by characteristic mass shifts from the parent drug, this compound. While specific metabolite identification studies for this compound are not detailed in the provided sources, the table below illustrates the expected mass changes for common metabolic reactions.

| Metabolic Transformation | Mass Change | Hypothetical Metabolite Mass (Da)* |

|---|---|---|

| Oxidation (Hydroxylation) | +15.995 | 297.102 |

| N-Demethylation | -14.016 | 267.086 |

| Glucuronidation | +176.032 | 457.134 |

| Deamination | -1.008 (NH₂ to OH) | 282.096 |

Note: Table is illustrative. The parent mass of this compound (C₁₁H₁₅N₅O₄) is assumed to be 281.112 Da.

Fluorescence Spectroscopy for Enzyme Binding and Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique used to monitor the binding of a ligand to a protein and to detect conformational changes that occur upon complex formation. thermofisher.com The intrinsic fluorescence of proteins (from tryptophan and tyrosine residues) or the fluorescence of a ligand can change in intensity, emission wavelength, or polarization upon binding. nih.gov

The interaction between this compound (also referred to as m₂FA) and its analogues with Escherichia coli purine (B94841) nucleoside phosphorylase (PNP) has been studied using steady-state and time-resolved emission spectroscopy. nih.gov In these studies, the binding of inhibitory formycin analogues like formycin A resulted in significant quenching of the enzyme's intrinsic fluorescence and an increase in the ligand's fluorescence, indicating a direct interaction and a shift in the ligand's tautomeric equilibrium upon binding. nih.gov In stark contrast, when the non-inhibitor this compound was mixed with the enzyme, the resulting fluorescence emission and excitation spectra were purely additive. nih.gov This lack of spectral change indicates that this compound does not engage in the same specific binding or induce the same conformational changes in E. coli PNP as its inhibitory counterparts under the studied conditions.

Enzyme Kinetics Assays and Inhibition Profiling

Enzyme kinetics assays are fundamental laboratory methods used to measure the rate of enzyme-catalyzed reactions and to characterize the potency and mechanism of enzyme inhibitors. bgc.ac.in By measuring reaction rates at various substrate and inhibitor concentrations, key parameters such as the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and inhibition constants (like Kᵢ or IC₅₀) can be determined. unil.ch

The biochemical profile of this compound has been characterized through such assays with different enzymes. In studies with E. coli purine nucleoside phosphorylase (PNP), this compound was found to be a non-inhibitor. nih.gov This aligns with fluorescence spectroscopy data showing a lack of significant interaction. nih.gov

Conversely, this compound has been shown to be a substrate for adenosine deaminase (ADA). scispace.comscispace.com The susceptibility of this compound to deamination by this enzyme implies that it can bind to the ADA active site and undergo a catalytic reaction. scispace.com This interaction is particularly noteworthy because it requires the molecule to adopt an anti conformation, which is different from the syn conformation observed in its solid-state crystal structure, highlighting the conformational flexibility of the molecule. acs.orgscispace.com Furthermore, in other studies, this compound was the only analogue among a tested group that exhibited relatively high activity against the vaccinia virus, suggesting it may inhibit one or more key viral or cellular enzymes essential for viral replication. researchgate.net

Future Directions and Research Perspectives

Rational Design of Next-Generation Formycin Analogues

The rational design of new drug candidates is a cornerstone of modern medicinal chemistry, aiming to optimize therapeutic properties while minimizing off-target effects. For formycin analogues, this approach focuses on strategic modifications to the nucleobase and sugar moieties to enhance efficacy, improve metabolic stability, and broaden the spectrum of activity.

A key advantage of C-nucleosides is the robust carbon-carbon bond linking the sugar and the base, which makes them resistant to enzymatic hydrolysis by phosphorylases. kuleuven.be This inherent stability is a foundational feature upon which further improvements can be built. Future design strategies will likely focus on several key areas:

Sugar Moiety Modifications: Alterations to the carbohydrate component of the nucleoside can significantly impact biological activity. For example, the introduction of a methyl group at the 2'-position has been a successful strategy in developing potent antiviral nucleoside inhibitors. nih.gov Further exploration of modifications at various positions on the sugar ring, such as the addition of fluorine or other functional groups, could lead to analogues with improved recognition by target viral or cellular enzymes and enhanced pharmacokinetic profiles. nih.gov

Heterocyclic Base Modifications: The pyrazolopyrimidine core of formycin offers numerous positions for chemical modification. Structure-activity relationship (SAR) studies have shown that substituents on the heterocyclic base can dramatically influence binding affinity and biological function. scientificarchives.com For instance, investigations into 8-aminoguanine (B17156) derivatives have highlighted the importance of hydrophobicity at the N-9 and C-5' positions for binding to the active site of purine (B94841) nucleoside phosphorylase (PNP). nih.gov Future efforts will involve the synthesis and evaluation of novel base-modified analogues to probe interactions with enzyme active sites and potentially alter the mechanism of action.

Prodrug Strategies: To overcome challenges related to cellular uptake and phosphorylation, prodrug approaches are increasingly vital. This involves attaching lipophilic moieties to the nucleoside analogue, which are cleaved inside the cell to release the active drug. nih.gov For instance, modifying purine analogues at the 6-position can improve bioavailability by increasing lipophilicity, with the substituent being removed by intracellular deaminases to release the active guanosine (B1672433) derivative. nih.gov Another successful strategy has been the development of phosphoramidate (B1195095) prodrugs, like Sofosbuvir, which deliver the monophosphate form of the nucleoside directly into the cell, bypassing the often-inefficient initial phosphorylation step. ekb.eg Applying similar prodrug strategies to 2-Methylformycin and other formycin analogues could significantly enhance their therapeutic window.

The overarching goal is to create analogues with improved metabolic stability against enzymatic degradation, which is a critical factor for maintaining effective drug concentrations over time. kuleuven.benih.gov

Exploration of Novel Biological Targets and Pathways

While formycin and its analogues are well-known inhibitors of enzymes in the purine salvage pathway, future research is expanding to identify and validate novel biological targets. This exploration could unlock new therapeutic applications and provide strategies to overcome resistance.

The primary and most studied targets for formycin analogues are adenosine-utilizing enzymes such as purine nucleoside phosphorylase (PNP) and AMP nucleosidase. nih.govfrontiersin.orgnih.gov The phosphorylated forms of formycins act as potent, nonhydrolyzable analogues of AMP and GMP, effectively inhibiting these enzymes. frontiersin.org Formycin A's incorporation into RNA is also a key mechanism of its antiparasitic activity against organisms like Leishmania. frontiersin.orgnih.gov

Future research is moving beyond these traditional targets:

Host-Targeting Antiviral Therapy: A promising strategy is to target host enzymes that viruses co-opt for their replication. This approach can offer broad-spectrum antiviral activity and a higher barrier to resistance. The human methyltransferase METTL3, for example, is relied upon by various viruses, including enterovirus 71, for their life cycle. nih.gov Designing formycin analogues to specifically inhibit such host factors represents a novel therapeutic avenue. nih.gov

Inhibition of de novo Purine Synthesis: Some formycin derivatives have been shown to inhibit key enzymes in the de novo purine nucleotide synthesis pathway, such as phosphoribosyl pyrophosphate amidotransferase (PRAT) and inosine (B1671953) monophosphate dehydrogenase (IMPDH). mdpi.com By depleting the intracellular pool of purine nucleotides, these compounds can effectively halt viral replication. mdpi.com Methylthio-formycin, for example, leverages this mechanism to inhibit influenza virus. mdpi.com